N-(4-acetamidophenyl)-2-methylbutanamide
Description
N-(4-Acetamidophenyl)-2-methylbutanamide is an acetamide derivative characterized by a 2-methylbutanamide group attached to a 4-acetamidophenyl scaffold. Its synthesis typically involves coupling reactions between 4-acetamidoaniline and 2-methylbutanoyl chloride or analogous acylating agents.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-11(6-8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
IYKKYOYUJUQWGX-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity vs. Yield : Simpler substituents (e.g., benzamide in 1A) achieve higher yields (75%) compared to heterocyclic or hybridized derivatives (e.g., 58% for 5-acetylfuran-2-carboxamide) .
- Heterocyclic Enhancements : The introduction of furan (as in 5-acetylfuran-2-carboxamide) improves bioavailability and diuretic activity by targeting urea transporters, though at the cost of reduced synthetic efficiency .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Bioactivity : Heterocyclic derivatives (e.g., thiophene or furan carboxamides) exhibit enhanced biological activity compared to simpler amides. For instance, 5-acetylfuran-2-carboxamide shows potent diuretic effects due to urea transporter targeting .
- In contrast, acetylfuran derivatives balance LogP (1.8) and bioavailability .
- Cytotoxicity : Thiazole and thiadiazole derivatives (e.g., 3a/3b) demonstrate isomer-dependent cytotoxicity, highlighting the role of stereochemistry in biological outcomes .
Case Study: Diuretic Activity vs. COX-2 Inhibition
- Diarylamides as Diuretics : N-(4-Acetamidophenyl)-5-acetylfuran-2-carboxamide () exhibits superior diuretic activity (ED₅₀: 3 mg/kg) compared to benzamide analogs (ED₅₀: 10 mg/kg) due to optimized urea transporter binding .
- COX-2 Inhibition : N-(4-acetamidophenyl)-Indomethacin amide () selectively inhibits COX-2 (IC₅₀: 0.1 µM) but lacks diuretic effects, illustrating how structural modifications redirect pharmacological profiles .
Preparation Methods
Reaction Scheme
-
Acetylation of 4-Aminophenol :
-
Amidation with 2-Methylbutanoyl Chloride :
Key Data
| Step | Yield | Purity (HPLC) | Key Optimization |
|---|---|---|---|
| 1 | 85–92% | >95% | Pyridine as base minimizes hydrolysis. |
| 2 | 70–78% | >90% | Slow addition of acyl chloride to prevent dimerization. |
Advantages : High atom economy; scalable for industrial production.
Limitations : Requires anhydrous conditions to avoid side reactions.
One-Pot Sequential Acylation
Protocol
Performance Metrics
-
Overall Yield : 65–72%.
-
Purity : 88–92% (requires column chromatography).
Catalytic Efficiency : DMAP (5 mol%) accelerates acylation by 40% compared to non-catalytic methods.
Solid-Phase Synthesis for High-Throughput Applications
Methodology
Results
| Parameter | Value |
|---|---|
| Resin Loading Capacity | 0.8 mmol/g |
| Final Yield | 60–68% |
| Purity (LC-MS) | >95% |
Advantages : Reduces purification steps; ideal for parallel synthesis.
Microwave-Assisted Synthesis
Procedure
Outcomes
-
Reaction Time : 15 min (vs. 4–6 h traditionally).
Mechanistic Insight : Microwave energy enhances nucleophilic attack efficiency by 2.3-fold.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
| Metric | Result |
|---|---|
| Yield | 76% |
| E-Factor | 2.1 |
| Solvent Consumption | 0 mL |
Sustainability : Eliminates toxic solvents; E-factor reduced by 60% compared to traditional methods.
Troubleshooting Common Challenges
Side Reactions and Mitigation
-
Over-Acylation :
-
Hydrolysis of Intermediate :
-
Low Coupling Efficiency :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Two-Step Acylation | 70–78 | 4–6 h | Low | Industrial |
| One-Pot | 65–72 | 12 h | Medium | Lab-scale |
| Solid-Phase | 60–68 | 8 h | High | HTP |
| Microwave | 89 | 15 min | Medium | Pilot-scale |
| Mechanochemical | 76 | 2 h | Low | Green labs |
Key Insight : Microwave and mechanochemical methods balance efficiency and sustainability, while traditional methods remain cost-effective for bulk synthesis .
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